Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
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Overview
Description
Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a complex organic compound that features a unique combination of indoline, pyrazine, and oxadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: This can be achieved through the reduction of indole derivatives using suitable reducing agents.
Construction of the Oxadiazole Ring: The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of Pyrazine and Oxadiazole: The final step involves coupling the pyrazine ring with the oxadiazole moiety, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
Uniqueness
Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is unique due to its specific combination of indoline, pyrazine, and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c21-15(20-8-5-10-3-1-2-4-12(10)20)14-18-13(19-22-14)11-9-16-6-7-17-11/h1-4,6-7,9H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWRYLSGIHSVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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